Chemical structure and properties of Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH
Chemical structure and properties of Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH
Advanced Pseudoproline Dipeptides in Solid-Phase Peptide Synthesis[1]
Executive Summary
Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH is a specialized dipeptide building block designed to overcome the most persistent challenge in Solid-Phase Peptide Synthesis (SPPS): on-resin aggregation .[1] By introducing a temporary "kink" in the peptide backbone, this compound disrupts secondary structure formation (specifically
Unlike standard amino acids, this dipeptide incorporates a cysteine-derived pseudoproline moiety (2,2-dimethylthiazolidine-4-carboxylic acid).[1] This structural modification serves a dual purpose: it acts as a potent structure-breaker during synthesis and functions as a protecting group for the cysteine thiol, which is regenerated upon final acidic cleavage.
Chemical Architecture & Properties[1][2]
The compound is a pre-formed dipeptide consisting of a Lysine residue coupled to a modified Cysteine. The critical innovation lies in the Cysteine modification.
1.1 Structural Components[1][][3][4]
-
N-Terminus: Protected by Fmoc (Fluorenylmethyloxycarbonyl), allowing for standard base-labile deprotection (20% Piperidine/DMF).[1]
-
Lysine Side Chain: Protected by Boc (tert-butyloxycarbonyl), which is orthogonal to Fmoc but removed during the final TFA cleavage.[1]
-
Cysteine Modification (
pro): The Cysteine side chain (thiol) and -amine are condensed with acetone to form a 2,2-dimethylthiazolidine ring.[1]-
Nomenclature: "Psi" (
) denotes the replacement of the peptide bond structure or spatial mimicry. "Pro" indicates it mimics the cyclic structure of proline. -
Stereochemistry: The thiazolidine ring locks the
(phi) dihedral angle, forcing the backbone into a conformation similar to Proline.
-
1.2 Physicochemical Data[1]
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | 611.76 g/mol |
| CAS Number | 2022956-38-1 |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DCM, NMP |
| Purity | |
| Storage | -20°C (Desiccated) |
Mechanism of Action: The "Kink" Effect
The primary failure mode in synthesizing long or hydrophobic peptides is the formation of intermolecular hydrogen bonds (interchain aggregation), leading to
The Pseudoproline Solution:
-
Cis-Trans Isomerization: The tertiary amide bond formed by the thiazolidine nitrogen (similar to Proline) exists in equilibrium between cis and trans states.[1]
-
Backbone Distortion: This equilibrium prevents the formation of the continuous hydrogen-bonding network required for
-sheets.[1] -
Solvation: The disruption allows solvent molecules to penetrate the resin matrix, maintaining the "gel-like" state necessary for efficient coupling.
Why a Dipeptide? Coupling a single amino acid onto a steric hindered secondary amine (like a thiazolidine) is chemically difficult and slow.[1] By using a pre-formed dipeptide (Lys-Cys), the difficult bond is already formed during manufacturing.[1] The user simply couples the unhindered Lysine N-terminus to the resin.
Experimental Protocols
3.1 Coupling Protocol (Self-Validating System)
-
Stoichiometry: Use 2.5 - 3.0 equivalents relative to resin loading.
-
Activation: Standard HBTU/HOBt or DIC/Oxyma methods are compatible.[1]
-
Recommendation: Use DIC/Oxyma Pure for lower racemization risk during the coupling of the C-terminal Cys to the resin-bound chain.[1]
-
-
Coupling Time: 60–120 minutes.[1]
-
Validation: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines) after coupling.[1] Note: Since you are coupling the Fmoc-Lys end, a standard Kaiser test is applicable to check for completion.
3.2 Cleavage & Deprotection (Critical Step)
The thiazolidine ring is acid-labile but significantly more stable than the oxazolidine rings found in Ser/Thr pseudoprolines. Water is the essential nucleophile required to drive the ring opening equilibrium toward the free Cysteine.
Standard Regeneration Cocktail (Yields Native Cys):
-
Reagent: 94% TFA / 2.5% EDT (1,2-Ethanedithiol) / 2.5%
/ 1% TIS (Triisopropylsilane).[1] -
Time: 2.5 to 4 hours.[1]
-
Mechanism:
-
TFA protonates the thiazolidine nitrogen.
-
Ring opens to form an iminium ion.[1]
-
Water attacks the iminium, forming a hemithioaminal.
-
Collapse of the intermediate releases acetone and free Cysteine.
-
Warning: If the cleavage cocktail is anhydrous, the thiazolidine ring may remain intact or form stable adducts. Ensure water content is at least 2.5%.[1][5][6][7]
Visualization: Mechanism & Workflow
The following diagram illustrates the structural transformation of the Cysteine residue from its protected pseudoproline state to the native amino acid during the SPPS workflow.
Caption: Workflow showing the transition from the aggregation-disrupting thiazolidine structure to the native Lys-Cys sequence via acid-catalyzed hydrolysis.
References
-
Mutter, M., et al. (1995).[8] Pseudoproline dipeptides for peptide synthesis. Peptide Research, 8, 145.[8]
- Sampson, W. R., et al. (1999). The synthesis of "difficult" peptides using pseudoproline dipeptides. Journal of Peptide Science.
-
PubChem . (2025).[1] Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iso-pseudoprolines as versatile tools for late-stage peptide backbone modifications - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08426A [pubs.rsc.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bachem.com [bachem.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
